molecular formula C16H20F3NO4 B2561969 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid CAS No. 1233506-08-5

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid

Cat. No. B2561969
CAS RN: 1233506-08-5
M. Wt: 347.334
InChI Key: RCYPZXLSAYXECI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as pinacol boronic esters, include stability, ease of purification, and commercial availability . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Scientific Research Applications

Drug Design and Delivery: Boron-Carriers for Neutron Capture Therapy

Boronic acids and their esters, including our compound of interest, play a crucial role in drug design and delivery. Specifically, they serve as potential boron-carriers for neutron capture therapy (NCT). NCT is a promising cancer treatment that exploits the high neutron-capturing ability of boron-10 isotopes. When boron-containing compounds selectively accumulate in tumor cells and are subsequently irradiated with low-energy neutrons, they release energetic alpha particles, effectively destroying cancer cells while sparing healthy tissue .

Stability Challenges in Aqueous Solutions

Despite their potential, boronic pinacol esters, including our compound, exhibit limited stability in water. Hydrolysis—a process where the ester bond breaks down—poses a significant challenge. The kinetics of hydrolysis depend on the substituents in the aromatic ring, and the pH of the solution significantly influences the reaction rate. Notably, hydrolysis accelerates at physiological pH, which is essential to consider when evaluating these compounds for pharmacological purposes .

Medicinal Chemistry and Drug Development

Researchers explore boronic acids and their derivatives for their potential as drug candidates. By modifying the structure of our compound, scientists can fine-tune its properties, such as binding affinity, solubility, and metabolic stability. These efforts aim to create novel drugs for various therapeutic areas, including cancer, inflammation, and infectious diseases .

Chemical Biology and Enzyme Inhibition

Boronic acids are valuable tools in chemical biology. They can act as reversible inhibitors of specific enzymes, particularly proteases. Researchers use boronic acids to study enzyme function, validate drug targets, and develop enzyme-specific inhibitors. Our compound’s unique structure may offer insights into designing selective enzyme inhibitors .

Materials Science and Surface Modification

Boronic acids find applications in materials science. Their ability to form reversible covalent bonds with diols (such as sugars) allows for surface modification. Scientists use boronic acid-functionalized materials to capture and release specific molecules, create biosensors, and enhance drug delivery systems .

Organic Synthesis and Catalysis

Boronic acids participate in diverse organic transformations. They serve as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. Our compound’s trifluoromethylbenzyl group may contribute to its reactivity in such reactions .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYPZXLSAYXECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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